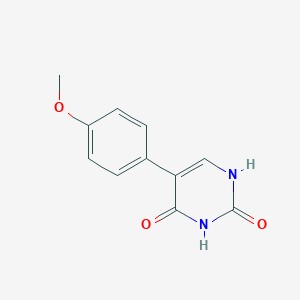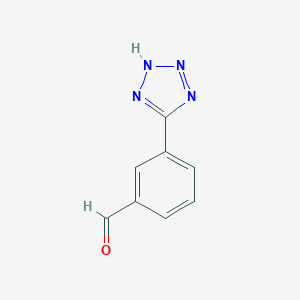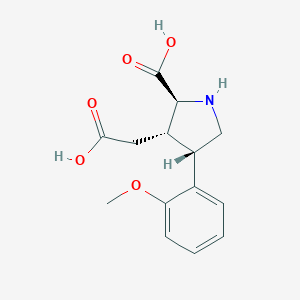
1-Butyl-2-methylaziridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2-methylaziridine-2-carboxamide, also known as BMAC, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. BMAC is a cyclic amide that contains an aziridine ring, which is a three-membered heterocycle that contains one nitrogen atom and two carbon atoms. This compound has shown promising results in various scientific research applications, including the field of medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 1-Butyl-2-methylaziridine-2-carboxamide is not fully understood, but studies have suggested that it acts by binding to specific targets in cells. In cancer cells, 1-Butyl-2-methylaziridine-2-carboxamide has been shown to activate the caspase pathway, which leads to the induction of apoptosis. In plants, 1-Butyl-2-methylaziridine-2-carboxamide has been shown to interact with specific receptors that regulate the uptake of nutrients and water.
Biochemical and Physiological Effects:
1-Butyl-2-methylaziridine-2-carboxamide has been shown to have various biochemical and physiological effects in cells. In cancer cells, 1-Butyl-2-methylaziridine-2-carboxamide has been shown to induce apoptosis by activating the caspase pathway. 1-Butyl-2-methylaziridine-2-carboxamide has also been shown to inhibit the growth of tumors in animal models. In plants, 1-Butyl-2-methylaziridine-2-carboxamide has been shown to promote the growth of plants by increasing the uptake of nutrients and water. 1-Butyl-2-methylaziridine-2-carboxamide has also been shown to enhance the resistance of plants to various environmental stresses, such as drought and salt stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Butyl-2-methylaziridine-2-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 1-Butyl-2-methylaziridine-2-carboxamide is also easily soluble in water, which makes it suitable for use in various biological assays. However, the use of 1-Butyl-2-methylaziridine-2-carboxamide in lab experiments is limited by its potential toxicity. Studies have shown that 1-Butyl-2-methylaziridine-2-carboxamide can be toxic to cells at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1-Butyl-2-methylaziridine-2-carboxamide. One potential direction is to further investigate its potential use as an anticancer agent. Studies could focus on optimizing the synthesis of 1-Butyl-2-methylaziridine-2-carboxamide and evaluating its efficacy in various cancer models. Another potential direction is to investigate its potential use as a plant growth regulator. Studies could focus on identifying the specific receptors that 1-Butyl-2-methylaziridine-2-carboxamide interacts with and evaluating its efficacy in various plant species. Additionally, studies could focus on evaluating the potential toxicity of 1-Butyl-2-methylaziridine-2-carboxamide and identifying ways to mitigate its toxicity in cells.
Métodos De Síntesis
The synthesis of 1-Butyl-2-methylaziridine-2-carboxamide involves the reaction of butylamine and methyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the aziridine ring. The yield of 1-Butyl-2-methylaziridine-2-carboxamide can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
1-Butyl-2-methylaziridine-2-carboxamide has been extensively studied for its potential use in various scientific research applications. One such application is in the field of medicine, where 1-Butyl-2-methylaziridine-2-carboxamide has shown promising results as an anticancer agent. Studies have shown that 1-Butyl-2-methylaziridine-2-carboxamide induces apoptosis in cancer cells by activating the caspase pathway. 1-Butyl-2-methylaziridine-2-carboxamide has also been shown to inhibit the growth of tumors in animal models.
Another potential application of 1-Butyl-2-methylaziridine-2-carboxamide is in the field of agriculture, where it can be used as a plant growth regulator. Studies have shown that 1-Butyl-2-methylaziridine-2-carboxamide can promote the growth of plants by increasing the uptake of nutrients and water. 1-Butyl-2-methylaziridine-2-carboxamide has also been shown to enhance the resistance of plants to various environmental stresses, such as drought and salt stress.
Propiedades
Número CAS |
136328-22-8 |
|---|---|
Nombre del producto |
1-Butyl-2-methylaziridine-2-carboxamide |
Fórmula molecular |
C8H16N2O |
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
1-butyl-2-methylaziridine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-3-4-5-10-6-8(10,2)7(9)11/h3-6H2,1-2H3,(H2,9,11) |
Clave InChI |
PKIURTDSFXCFFZ-UHFFFAOYSA-N |
SMILES |
CCCCN1CC1(C)C(=O)N |
SMILES canónico |
CCCCN1CC1(C)C(=O)N |
Sinónimos |
2-Aziridinecarboxamide,1-butyl-2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)
![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)







![3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B159848.png)



![3-Chloro-7-methylbenzo[d]isoxazole](/img/structure/B159855.png)